molecular formula C13H8FNO B6372969 5-(4-Cyanophenyl)-2-fluorophenol, 95% CAS No. 1261897-15-7

5-(4-Cyanophenyl)-2-fluorophenol, 95%

Cat. No.: B6372969
CAS No.: 1261897-15-7
M. Wt: 213.21 g/mol
InChI Key: BFIXXCGDMQRBLE-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-fluorophenol, 95% (5-CFP-95) is a phenolic compound with a wide range of applications in the scientific research field. It is a versatile compound with a variety of properties, such as its ability to act as a reducing agent and a ligand. Its structure is composed of a benzene ring with a phenyl group attached to the fourth carbon, a fluorine atom attached to the second carbon, and a cyano group attached to the fourth carbon. 5-CFP-95 is highly soluble in both organic and aqueous solvents, and its melting point is around 95 °C.

Mechanism of Action

5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of properties, such as its ability to act as a reducing agent and a ligand. As a reducing agent, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is able to reduce a variety of organic compounds. This is due to its ability to donate electrons to the substrate, resulting in the reduction of the substrate. As a ligand, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is able to coordinate to metal atoms, forming coordination complexes. This is due to its ability to donate electrons to the metal atom, resulting in the formation of a bond between the metal atom and the 5-(4-Cyanophenyl)-2-fluorophenol, 95% molecule.
Biochemical and Physiological Effects
5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of properties, and as such, it has a variety of biochemical and physiological effects. 5-(4-Cyanophenyl)-2-fluorophenol, 95% has been shown to have antifungal activity, as well as antibacterial activity. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% has been shown to have antioxidant activity, and has been shown to protect cells from oxidative damage. 5-(4-Cyanophenyl)-2-fluorophenol, 95% has also been found to be cytotoxic, and has been shown to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of properties, and as such, it has a variety of advantages and limitations for use in laboratory experiments. One of the advantages of 5-(4-Cyanophenyl)-2-fluorophenol, 95% is its high solubility in both organic and aqueous solvents, which makes it easy to use in a variety of experiments. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is a relatively stable compound, which makes it suitable for long-term storage. However, 5-(4-Cyanophenyl)-2-fluorophenol, 95% is also a highly reactive compound, which can lead to unexpected results if not handled properly.

Future Directions

5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of potential applications in the scientific research field. In the future, 5-(4-Cyanophenyl)-2-fluorophenol, 95% could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and metal-organic frameworks. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% could be used as a reducing agent or a ligand in the study of coordination chemistry. Finally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% could be used in the study of its biochemical and physiological effects, such as its antifungal, antibacterial, and antioxidant activity.

Synthesis Methods

5-(4-Cyanophenyl)-2-fluorophenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-cyanophenol with 2-fluorobenzaldehyde in the presence of a base and a catalyst. This reaction produces a mixture of 5-(4-Cyanophenyl)-2-fluorophenol, 95% and 4-cyanophenol. The mixture can then be purified by recrystallization or distillation. Another method for synthesizing 5-(4-Cyanophenyl)-2-fluorophenol, 95% is the reaction of 4-cyanophenol and 2-fluorobenzaldehyde in the presence of a base and a catalyst. This reaction produces a mixture of 5-(4-Cyanophenyl)-2-fluorophenol, 95% and 4-cyanophenol, which can then be purified by recrystallization or distillation.

Scientific Research Applications

5-(4-Cyanophenyl)-2-fluorophenol, 95% is a versatile compound with a variety of applications in scientific research. It has been used in a variety of studies, such as the synthesis of organic compounds, the synthesis of polymers, the study of metal-organic frameworks, and the study of catalysts. 5-(4-Cyanophenyl)-2-fluorophenol, 95% has also been used in the synthesis of pharmaceuticals, and as a reducing agent in chemical reactions. Additionally, 5-(4-Cyanophenyl)-2-fluorophenol, 95% has been used as a ligand in the study of coordination chemistry.

Properties

IUPAC Name

4-(4-fluoro-3-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIXXCGDMQRBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684107
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-15-7
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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